Chrome Pure Blue BX

Description

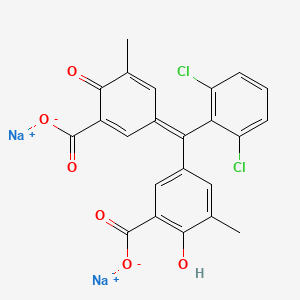

Chrome Pure Blue BX (CAS RN: 1796-92-5) is a synthetic organic compound widely used as a dye or pigment. Its molecular formula is C₂₃H₁₄Cl₂Na₂O₆, with a molecular weight of 503.24 g/mol . Key properties include:

- Appearance: Orange to brown crystalline powder.

- Absorption: Maximum absorbance at λₘₐₓ = 426 nm in aqueous solutions, with an absorbance value (E¹%₁cm) ≥220 .

- Solubility: Highly soluble in water, as indicated by its application in aqueous media .

- Stability: Stored at room temperature (below 15°C) in dry conditions .

This compound is likely utilized in industrial applications such as textile dyeing or analytical chemistry due to its chromophoric properties and water solubility.

Structure

2D Structure

Properties

Molecular Formula |

C23H14Cl2Na2O6 |

|---|---|

Molecular Weight |

503.2 g/mol |

IUPAC Name |

disodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |

InChI Key |

JROAZQFKSSYEBL-YWABOPJLSA-L |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)[O-])C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)[O-])C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chrome Pure Blue BX involves the reaction of 4-hydroxy-3-methylbenzoic acid with 2,6-dichlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yields and purity, and the product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Chrome Pure Blue BX undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms .

Scientific Research Applications

Chrome Pure Blue BX has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chrome Pure Blue BX involves its ability to bind to specific molecular targets and pathways. The compound acts as a pH indicator by changing color depending on the protonation level. It can exist in different forms, each having a distinct color, making it a one-component universal pH sensor . The molecular targets include various metal ions, which form coordination complexes with the compound .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Grouping : this compound shares halogen and sodium functional groups with analogues but lacks direct structural matches in the provided evidence. Its metal-complex nature differentiates it from boronic acids or sulfonphthaleins .

- Performance Metrics : this compound’s high absorbance (E¹%₁cm ≥220) outperforms many water-soluble dyes in intensity, making it suitable for applications requiring strong coloration .

- Gaps in Evidence : Direct comparisons with industrial dyes (e.g., Alizarin Blue) are absent. Further studies on coordination geometry and stability under varying pH/temperature are needed.

Q & A

Q. What spectroscopic methods are recommended for characterizing Chrome Pure Blue BX in aqueous solutions?

this compound exhibits a λmax between 423–429 nm in water, with an absorbance (E1%1cm) ≥220 . Researchers should use UV-Vis spectroscopy to confirm these parameters, ensuring calibration with standard solutions. For structural validation, IR spectroscopy can identify functional groups (e.g., aromatic C-H stretching, sulfonate groups), as indicated by its technical specifications .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Synthesis protocols should prioritize reproducibility by adhering to documented stoichiometric ratios (C23H14Cl2Na2O6) and reaction conditions (e.g., pH, temperature). Include control experiments to isolate intermediates and validate purity via HPLC or TLC. Evidence from primary literature should guide parameter selection, with iterative adjustments based on yield and purity metrics .

Q. What are the critical storage conditions to maintain this compound stability?

Store the compound in a cool (≤15°C), dry environment to prevent degradation. Monitor batch-specific stability using accelerated aging tests (e.g., 40°C/75% relative humidity for 1–3 months) and compare absorbance spectra pre- and post-storage to detect changes in chromophore integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported λmax values for this compound across studies?

Discrepancies may arise from solvent polarity, pH variations, or instrument calibration drift. Standardize experimental conditions (e.g., buffer composition, cuvette path length) and validate spectrophotometer performance with reference standards. Cross-reference data with peer-reviewed studies that explicitly detail methodology .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Pair this with ANOVA to assess variance across biological replicates. Ensure raw data is archived with metadata (e.g., exposure duration, cell line) to enable meta-analysis .

Q. How can computational modeling enhance understanding of this compound’s binding affinity in biological systems?

Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with target proteins. Validate predictions experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare computational and empirical dissociation constants (Kd) to refine force field parameters .

Q. What methodologies mitigate interference from this compound in mixed-dye spectroscopic analyses?

Employ derivative spectroscopy or chemometric tools (e.g., partial least squares regression) to deconvolute overlapping absorbance bands. Pre-treat samples with solid-phase extraction to isolate the compound from interferents .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of this compound data in supplementary materials?

Supplementary files must include raw spectral data, crystallographic coordinates (if available), and detailed synthetic protocols. Avoid redundancy with main text figures; instead, provide expanded datasets (e.g., full NMR spectra) to enable independent verification .

Q. How should researchers address batch-to-batch variability in this compound?

Document lot numbers, supplier certificates of analysis, and in-house QC metrics (e.g., elemental analysis, melting point). Use statistical process control (SPC) charts to track variability and establish acceptance thresholds for experimental use .

Tables for Key Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 503.24 g/mol | Mass spectrometry | |

| λmax (H2O) | 423–429 nm | UV-Vis spectroscopy | |

| Absorbance (E1%1cm) | ≥220 | Spectrophotometry | |

| Storage Temperature | ≤15°C | Stability studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.